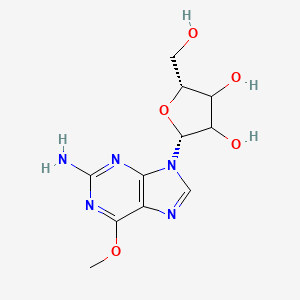
Benzyl 3-Oxo-3-ureidopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Benzyl 3-Oxo-3-ureidopropanoate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 3-oxo-3-ureidopropanoic acid under specific conditions to form the ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
化学反応の分析
Types of Reactions
Benzyl 3-Oxo-3-ureidopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts and reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Benzyl 3-Oxo-3-ureidopropanoate has several applications in scientific research:
作用機序
The mechanism of action of Benzyl 3-Oxo-3-ureidopropanoate involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter receptors, such as GABA and glutamate receptors, influencing neurotransmission and neuronal activity . This modulation can result in various physiological effects, including pain relief and improved cognitive function .
類似化合物との比較
Similar Compounds
3-Oxo-3-ureidopropanoic acid: This compound is closely related to Benzyl 3-Oxo-3-ureidopropanoate and shares similar chemical properties.
Malonuric Acid: Another related compound, produced during the degradation of sodium barbiturates.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter receptors sets it apart from other similar compounds, making it a valuable tool in neurological research and potential therapeutic applications .
特性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC名 |
(2R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6?,7?,10-/m1/s1 |
InChIキー |
IXOXBSCIXZEQEQ-DGPXGRDGSA-N |
異性体SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C(C([C@H](O3)CO)O)O)N |
正規SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















